7-[(tert-Butoxy)carbonyl]-2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid
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Overview
Description
7-[(tert-Butoxy)carbonyl]-2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid is a synthetic organic compound with a molecular formula of C14H21N3O4 and a molecular weight of 295.33 g/mol . This compound is part of the imidazo[1,2-a]pyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(tert-Butoxy)carbonyl]-2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid typically involves the protection of amines using the tert-butyloxycarbonyl (Boc) group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction can also be carried out in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . Industrial production methods often involve heating a mixture of the amine to be protected and di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 40°C .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the tert-butoxycarbonyl group.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Products include oxidized derivatives of the original compound.
Reduction: Products include alcohol derivatives.
Substitution: Products include substituted imidazo[1,2-a]pyrazine derivatives.
Scientific Research Applications
7-[(tert-Butoxy)carbonyl]-2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its diverse biological activities.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 7-[(tert-Butoxy)carbonyl]-2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The Boc group can be selectively cleaved under acidic conditions, revealing the active amine group, which can then interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid
- 7-[(tert-butoxy)carbonyl]-7-azaspiro[3.5]nonane-2-carboxylic acid
Uniqueness
7-[(tert-Butoxy)carbonyl]-2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid is unique due to its specific structure, which includes the imidazo[1,2-a]pyrazine core and the tert-butoxycarbonyl protecting group. This combination imparts specific chemical and biological properties that make it valuable in various research and industrial applications .
Properties
Molecular Formula |
C14H21N3O4 |
---|---|
Molecular Weight |
295.33 g/mol |
IUPAC Name |
2-ethyl-7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3-carboxylic acid |
InChI |
InChI=1S/C14H21N3O4/c1-5-9-11(12(18)19)17-7-6-16(8-10(17)15-9)13(20)21-14(2,3)4/h5-8H2,1-4H3,(H,18,19) |
InChI Key |
MXFGDLDNNRAUDI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N2CCN(CC2=N1)C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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